bis(2-methoxyphenyl) hydrogen phosphate
Description
Bis(2-methoxyphenyl) hydrogen phosphate is an organophosphorus compound characterized by two 2-methoxyphenyl groups attached to a central phosphate group. Its molecular formula is C₁₄H₁₅O₆P, with a molecular weight of 310.24 g/mol. The methoxy (-OCH₃) substituents on the aromatic rings enhance the compound’s polarity and influence its intermolecular interactions, such as hydrogen bonding and chalcogen bonding (O⋯O interactions), which stabilize its crystal structure . This compound is utilized in synthetic chemistry for stabilizing hypervalent iodine intermediates, as demonstrated in the synthesis of iodanylidenemalonates via chalcogen-bonding interactions . Its crystalline form features zwitterionic structures, where the acidic hydrogen resides on the phosphorus atom, enabling unique hydrogen-bonding networks .
Properties
IUPAC Name |
bis(2-methoxyphenyl) hydrogen phosphate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15O6P/c1-17-11-7-3-5-9-13(11)19-21(15,16)20-14-10-6-4-8-12(14)18-2/h3-10H,1-2H3,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJCKWMVFLIINHQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OP(=O)(O)OC2=CC=CC=C2OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15O6P | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Physical Properties
The table below compares bis(2-methoxyphenyl) hydrogen phosphate with structurally related organophosphates:
Research Findings
- HDEHP vs. This compound in Metal Extraction :
HDEHP’s aliphatic chains enable efficient partitioning of metal ions (e.g., Nb, Ta) into organic phases, while this compound’s aromatic structure favors stabilization of charged intermediates rather than metal coordination vs. . - Solubility Differences : HDEHP’s liquid state and lipophilicity contrast with the solid, polar bis(2-methoxyphenyl) derivative, highlighting the impact of substituents on physical properties vs. .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for bis(2-methoxyphenyl) hydrogen phosphate, and how can reaction parameters be optimized?
- Methodological Answer : Synthesis typically involves phosphorylation of 2-methoxyphenol derivatives. For example, a modified approach adapted from methylphosphonate synthesis ( ) includes refluxing diethyl methylphosphite with phosphoryl chloride, followed by dropwise addition of 4-methoxy-methylsalicylate in dichloromethane. Optimization involves adjusting stoichiometry, temperature (e.g., 55°C for 48 hours), and purification via column chromatography (petroleum ether/ethyl acetate, 3:1). Monitoring reaction progress with TLC and NMR ensures purity.
Q. How can X-ray crystallography resolve the molecular structure of this compound derivatives?
- Methodological Answer : Single-crystal X-ray diffraction is critical for structural elucidation. For zwitterionic derivatives (e.g., ), data collection at low temperatures (e.g., 100 K) with Mo-Kα radiation (λ = 0.71073 Å) is standard. SHELX software ( ) refines structures using direct methods and full-matrix least-squares. Key parameters include bond lengths (e.g., S–O bonds at ~1.45 Å) and hydrogen-bonding networks (e.g., O–H⋯O interactions). Refinement residuals (R1 > 0.05) guide validation.
Advanced Research Questions
Q. What mechanistic role does this compound play in palladium-catalyzed ethylene/methyl acrylate copolymerization?
- Methodological Answer : The compound acts as a ligand in Pd-based catalysts, influencing insertion regioselectivity. Structural studies ( ) reveal that methoxy groups on the aryl rings do not directly interact with the Pd center (Pd–O distances >3.4 Å), suggesting steric and electronic modulation. Stoichiometric experiments (e.g., reacting the ligand with AgPF6 and MA) yield dimeric Pd complexes, verified by X-ray analysis. Catalytic activity correlates with ligand rigidity and electron-donating effects, enhancing MA incorporation rates.
Q. How can conflicting crystallographic data on hydrogen-bonding networks in zwitterionic derivatives be reconciled?
- Methodological Answer : Discrepancies arise from dynamic hydrogen-bonding patterns. For example, identifies water-mediated O–H⋯O dimers and weak C–H⋯O interactions. To resolve contradictions, employ complementary techniques:
- Variable-temperature XRD to assess thermal motion.
- Solid-state NMR (e.g., - CP/MAS) to probe hydrogen bonding.
- DFT calculations (e.g., B3LYP/6-31G*) to compare theoretical and experimental geometries.
- Cross-validate with IR spectroscopy for O–H stretching frequencies (~3200–3500 cm⁻¹).
Q. What strategies improve the reproducibility of this compound-based catalysts in asymmetric synthesis?
- Methodological Answer : Reproducibility hinges on ligand purity and reaction conditions:
- Purification : Use preparative HPLC or recrystallization (e.g., CH₂Cl₂/hexane).
- Stoichiometric control : Maintain precise Pd:ligand ratios (e.g., 1:2).
- Additives : Introduce co-catalysts (e.g., silver salts) to stabilize active species.
- Kinetic studies : Monitor reaction progress via in situ FTIR or GC-MS to identify side reactions.
Data Analysis and Experimental Design
Q. How should researchers analyze contradictory NMR and XRD data for this compound complexes?
- Methodological Answer : Contradictions may arise from dynamic equilibria or polymorphism.
- NMR : Compare chemical shifts in solution (δ ~0–10 ppm) with solid-state data.
- XRD : Check for twinning or disorder using PLATON or OLEX2 tools.
- Thermogravimetric analysis (TGA) : Confirm solvent retention affecting crystallinity.
- Case Study : ’s zwitterion shows equal S–O bond lengths (1.45 Å), validated against DFT-optimized structures .
Safety and Handling in Academic Research
Q. What precautions are essential when handling this compound in catalytic studies?
- Methodological Answer :
- PPE : Wear nitrile gloves and safety goggles to avoid skin/eye irritation ().
- Ventilation : Use fume hoods for reactions releasing volatile phosphoric byproducts.
- Waste disposal : Neutralize acidic residues with NaHCO₃ before aqueous disposal.
- Spill management : Absorb with vermiculite and store in sealed containers ( ).
Tables for Key Data
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